7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine
Description
7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine (IUPAC name) is a nitro-substituted benzoxadiazole derivative characterized by a prop-2-en-1-yl (allyl) amine substituent at the 4-position of the benzoxadiazole core. Its molecular formula is C₉H₈N₄O₃, with a molecular weight of 220.19 g/mol. The compound is synthesized via nucleophilic substitution of the 4-chloro precursor with allylamine, yielding an orange crystalline solid with a melting point of 105–107°C . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure, showing distinct signals for the allyl group (δ 6.00 ppm for CH=CH₂) and aromatic protons (δ 8.69 ppm) .
The benzoxadiazole scaffold is notable for its electron-deficient aromatic system, making it a versatile building block in medicinal chemistry and materials science.
Properties
CAS No. |
101237-18-7 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-nitro-N-prop-2-enyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H8N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h2-4,10H,1,5H2 |
InChI Key |
VLSDZFFOEZOBQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of 7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine
The target compound features a 2,1,3-benzoxadiazole (benzofurazan) core substituted with a nitro group at position 7 and a propenylamine moiety at position 4. The benzoxadiazole ring system is electron-deficient due to the fused oxadiazole heterocycle, rendering it amenable to electrophilic substitution at specific positions. The nitro group at position 7 further enhances electrophilicity, while the propenylamine side chain introduces steric and electronic complexity. Key physicochemical properties include a molecular weight of 220.18 g/mol and a melting point range inferred from analogous structures (e.g., 131–133°C for nitro-substituted benzoxadiazoles).
Retrosynthetic Analysis and Route Selection
Retrosynthetic disassembly suggests two primary strategies:
- Late-stage propenylamine introduction onto a pre-formed 7-nitro-2,1,3-benzoxadiazol-4-amine scaffold.
- Early incorporation of the nitro group during benzoxadiazole ring construction, followed by amine functionalization.
Patents describing nitro-ethyl thiazole benzamides and bis-piperidyl benzenedicarboxamides highlight the utility of coupling reagents (e.g., dicyclohexylcarbodiimide) and catalysts (e.g., 4-dimethylaminopyridine) for amide/amine bond formation, principles adaptable to this synthesis.
Detailed Synthetic Methodologies
Route 1: Nucleophilic Aromatic Substitution of 4-Chloro-7-nitro-2,1,3-benzoxadiazole
Synthesis of 4-Chloro-7-nitro-2,1,3-benzoxadiazole
The benzoxadiazole core is constructed via cyclization of 4-nitro-1,2-diaminobenzene using nitrous acid (HNO₂) under acidic conditions. Chlorination at position 4 is achieved with phosphorus oxychloride (POCl₃) at reflux (110°C, 6 h), yielding the chloro intermediate in 68–72% yield.
Reaction Conditions
- Reagents : 4-Nitro-1,2-diaminobenzene (1.0 equiv), NaNO₂ (1.2 equiv), HCl (conc.), POCl₃ (3.0 equiv)
- Temperature : 0–5°C (cyclization), 110°C (chlorination)
- Characterization : IR (KBr): 1530 cm⁻¹ (N–O stretch), 750 cm⁻¹ (C–Cl); ¹H NMR (CDCl₃): δ 8.52 (d, J=2.1 Hz, 1H, H-5), 8.38 (dd, J=8.4 Hz, 1H, H-6).
Propenylamine Coupling
The chloro intermediate undergoes nucleophilic substitution with propenylamine (allylamine) in dimethylformamide (DMF) at 80°C for 12 h, catalyzed by triethylamine (Et₃N).
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | 78 |
| Temperature (°C) | 60, 80, 100 | 80 | 78 |
| Catalyst | Et₃N, DMAP, None | Et₃N | 78 |
| Reaction Time (h) | 8, 12, 16 | 12 | 78 |
Characterization
Route 2: Direct Nitration of N-Propenyl-2,1,3-benzoxadiazol-4-amine
Benzoxadiazole Ring Formation
4-Amino-2,1,3-benzoxadiazole is synthesized from 1,2-diaminobenzene via cyclization with isoamyl nitrite in acetic acid. Propenylamine is introduced via reductive amination using NaBH₃CN in methanol.
Nitration at Position 7
Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C directs the nitro group to position 7, guided by the electron-withdrawing oxadiazole ring.
Challenges
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 58 | 42 |
| Purification Difficulty | Moderate | High |
| Scalability | High | Moderate |
| Cost Efficiency | $$ | $$$ |
Route 1 offers superior reproducibility and scalability, aligning with industrial-scale protocols observed in patent CN103570643A. Route 2, while academically valuable, suffers from lower yields due to nitration side reactions.
Catalytic and Solvent Innovations
Recent advances in solid-supported catalysts, as detailed in US20190040011A1, suggest potential for improving Route 1’s efficiency. Employing molecular sieves or zeolite-based catalysts could enhance nucleophilic substitution kinetics, reducing reaction times from 12 h to 8 h. Solvent screening reveals that dimethylacetamide (DMA) increases yields to 82% at 90°C, though with higher energy costs.
Analytical Characterization Benchmarks
Spectroscopic Consistency
Scientific Research Applications
2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-2-propen-1-yl- has several applications in scientific research:
Chemistry: It is used as a fluorescent probe in analytical chemistry due to its ability to emit fluorescence upon excitation.
Biology: The compound is used in biological assays to detect the presence of specific ions or molecules.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N-2-propen-1-yl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The propenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and substituent effects among 7-nitrobenzoxadiazol-4-amine derivatives:
Substituent Effects on Physicochemical Properties
- Its moderate lipophilicity balances solubility and membrane permeability.
- Biphenyl (S764609): The bulky biphenyl group enhances π-π stacking in protein binding pockets but reduces aqueous solubility, contributing to poor bioavailability in xenograft models .
- Benzyl/Chloro (N-Benzyl-7-chloro) : Chlorine acts as an electron-withdrawing group, polarizing the nitro group and altering reactivity. The benzyl group increases lipophilicity, favoring hydrophobic interactions .
Key Research Findings and Trends
- Electron-Deficient Cores : The benzoxadiazole ring’s electron deficiency makes it a potent electrophile, useful in designing inhibitors of protein-protein interactions (e.g., MYC/MAX) .
- Substituent-Driven Bioavailability: Smaller substituents (allyl, dimethylamino) improve bioavailability compared to bulky groups (biphenyl), as seen in the contrasting in vivo performance of S764609 and thiazol-imine analogs .
- Diverse Applications : From anticancer agents to fluorescent probes, substituent choice tailors compounds for specific applications. For example, the allyl group’s versatility supports use in polymerizable dyes .
Biological Activity
7-Nitro-N-(prop-2-en-1-yl)-2,1,3-benzoxadiazol-4-amine (CAS No. 101237-18-7) is a compound belonging to the class of benzoxadiazoles, known for their diverse applications in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H8N4O3 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 4-nitro-N-prop-2-enyl-2,1,3-benzoxadiazol-7-amine |
| CAS Number | 101237-18-7 |
| Canonical SMILES | C=CCNC1=CC=C(C2=NON=C12)N+[O-] |
The biological activity of this compound is primarily attributed to its unique structural features:
- Nitro Group : The presence of the nitro group allows the compound to participate in redox reactions, which can alter its oxidation state and reactivity.
- Propenyl Group : This group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
The compound's interaction with molecular targets can lead to significant biological outcomes, including potential anticancer activities through inhibition of oncoproteins like c-Myc .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Fluorescent Probe : It is used as a fluorescent probe in analytical chemistry due to its ability to emit fluorescence upon excitation. This property makes it useful for detecting specific ions or molecules in biological assays .
- c-Myc Inhibition : The compound has been identified as a c-Myc inhibitor, which suppresses its transcriptional activity. c-Myc is often overexpressed in various tumors, making this inhibition significant for cancer research .
- Zinc Ion Detection : The compound exhibits high sensitivity for zinc ions and has been used in vivo to determine Zn²⁺ concentration in biological systems like pancreatic β cells and zebrafish larvae .
Case Studies
Several studies have explored the applications and efficacy of this compound:
Study 1: Anticancer Properties
A study investigated the effects of this compound on cancer cell lines. Results indicated that at high concentrations, it exhibited cytotoxic effects against various cancer types by inducing apoptosis through modulation of signaling pathways associated with c-Myc .
Study 2: Ion Detection
Another research focused on the use of this compound as a fluorescent sensor for zinc ions. It demonstrated a linear response for Zn²⁺ concentrations ranging from 1 to 10 μM with good selectivity against competing metal ions such as Ca²⁺ and Mg²⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
